N-tert-Butyl-5-chloropyrazin-2-amine
Description
Significance of Pyrazine (B50134) Scaffolds in Modern Organic Chemistry Research
The pyrazine scaffold is a privileged structure in modern organic chemistry, largely due to its prevalence in a wide range of natural products and synthetic compounds with significant biological activities. chemimpex.comchemicalbook.com Its presence in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties has made it a focal point for drug discovery programs. chemimpex.com The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, also impart desirable characteristics for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and sensors.
The versatility of the pyrazine core allows it to serve as a versatile synthetic platform. The nitrogen atoms can be quaternized or oxidized, and the carbon atoms can be functionalized through various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This chemical tractability enables the construction of complex molecular architectures with diverse functionalities.
Table 1: Examples of Bioactive Molecules Containing a Pyrazine Scaffold
| Compound Name | Biological Activity |
| Bortezomib | Anticancer (proteasome inhibitor) |
| Pyrazinamide | Antitubercular |
| Amiloride | Diuretic |
| Glipizide | Antidiabetic |
Importance of Chlorinated and Aminated Pyrazine Architectures in Synthetic Transformations
The introduction of chlorine atoms and amino groups onto the pyrazine ring significantly enhances its synthetic utility. Chlorinated pyrazines are particularly valuable as precursors in cross-coupling reactions. The carbon-chlorine bond can be readily activated by transition metal catalysts, such as palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, onto the pyrazine core.
Aminated pyrazines, on the other hand, introduce a key functional group for further derivatization. The amino group can act as a nucleophile, a directing group for subsequent reactions, or a site for the attachment of other molecular fragments through amide bond formation or other coupling chemistries. The interplay between a chloro substituent and an amino group on the same pyrazine ring provides a powerful tool for regioselective synthesis, where the chlorine atom can be selectively displaced or activated for cross-coupling, while the amino group can be used to modulate the electronic properties of the ring or to introduce additional points of diversity.
Research Relevance of N-tert-Butyl-5-chloropyrazin-2-amine as a Synthetic Intermediate and Building Block
This compound has garnered significant attention in the pharmaceutical industry as a key synthetic intermediate. Its primary and most well-documented application is in the synthesis of the anticoagulant drug, Edoxaban. In this multi-step synthesis, the N-tert-butyl group serves as a directing group and a protective group, while the chlorine atom is ultimately displaced to form a crucial bond in the final drug molecule.
The tert-butyl group, a bulky and sterically hindering substituent, plays a crucial role in influencing the reactivity of the pyrazine ring. It can direct incoming reagents to specific positions and can also prevent unwanted side reactions. The presence of both a nucleophilic amino group and a reactive chloro group makes this compound a versatile building block for the construction of a variety of more complex molecules. Its availability from commercial suppliers further enhances its utility for researchers in drug discovery and process chemistry. While its role in the synthesis of Edoxaban is paramount, the unique combination of functional groups in this compound suggests its potential as a valuable starting material for the synthesis of other novel compounds with potential applications in medicinal chemistry and materials science.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂ClN₃ |
| Molecular Weight | 185.65 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 114-116 °C |
| Boiling Point | ~307 °C (Predicted) |
Structure
3D Structure
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
N-tert-butyl-5-chloropyrazin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
ZXDNCWRCVCJSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of N Tert Butyl 5 Chloropyrazin 2 Amine
Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring of the Chemical Compound
The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens.
Reactivity at the Chloro-Substituted Position
The chlorine atom at the C-5 position of N-tert-Butyl-5-chloropyrazin-2-amine is the primary site for nucleophilic attack. The electron-withdrawing nature of the pyrazine ring nitrogen atoms facilitates the displacement of the chloride ion by various nucleophiles. Studies on analogous chloropyrazines show that they readily undergo substitution reactions. rsc.orgresearchgate.net Common nucleophiles used in these displacement reactions include alkoxides, thiolates, and amines. rsc.org
The general mechanism for this reaction is a two-step SNAr process. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the pyrazine ring. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, the reaction of 2-chloropyrazine is approximately 100 times slower than that of the more reactive 2-chloropyrimidine under similar conditions. researchgate.net
Investigation of Tele-Substitution Phenomena in Pyrazine Systems
In addition to the expected ipso-substitution at the chlorinated carbon, heterocyclic systems can sometimes undergo tele-substitution, where the incoming nucleophile attaches to a position more than one atom away from the leaving group. arkat-usa.org This phenomenon has been discovered and studied in biologically important heterocyclic systems, including those based on a pyrazine core. nih.govacs.org
A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at an alternative electron-deficient carbon atom of the ring, followed by a cascade of electronic rearrangements that ultimately lead to the expulsion of the leaving group from a distant position. acs.org
Several factors have been identified that favor the tele-substitution pathway over the direct ipso-substitution:
Nucleophile Properties : The use of "soft" nucleophiles can promote tele-substitution. nih.govacs.org
Reaction Conditions : Increased equivalents of the nucleophile, decreased equivalents of a base, less polar solvents, and larger halogens (e.g., bromine vs. chlorine) can favor the tele-substitution product. nih.govacs.org
Solvent Effects : In one study on a related triazolopyrazine system, using water as the solvent resulted in the tele-substitution product in a 94% yield. acs.org
Table 1: Conditions Favoring Ipso- vs. Tele-Substitution in Pyrazine-like Systems
| Factor | Favors Ipso-Substitution | Favors Tele-Substitution |
|---|---|---|
| Nucleophile | "Hard" nucleophiles | "Soft" nucleophiles nih.govacs.org |
| Solvent | More polar solvents | Less polar solvents nih.govacs.org |
| Leaving Group | Smaller halogens (Cl) | Larger halogens (Br, I) nih.govacs.org |
| Base | Higher equivalents of base | Lower equivalents of base nih.govacs.org |
While no specific studies on tele-substitution of this compound have been reported, the principles derived from related systems suggest that under specific conditions with soft nucleophiles, such alternative reaction pathways could potentially be observed.
Influence of the N-tert-Butyl Amino Group on Regioselectivity and Reactivity
The N-tert-butyl amino group at the C-2 position significantly modulates the reactivity of the pyrazine ring through both electronic and steric effects.
Electronic Effects : The amino group is a powerful electron-donating group (EDG) through resonance. This donation of electron density into the pyrazine ring generally deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyrazine. However, this deactivating effect is less pronounced at the C-5 position, which is para to the amino group, than at other positions. The directing effect of substituents plays a crucial role in the regioselectivity of these reactions. youtube.com
Studies on SN(ANRORC) Mechanisms in Halogenated Pyrazines
In certain nucleophilic substitutions on heterocyclic rings, particularly with strong nucleophiles like sodium amide (NaNH₂), an alternative to the SNAr mechanism can operate. This is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgscispace.com
This mechanism is distinct from the SNAr pathway as it involves the cleavage of a bond within the heterocyclic ring. wikipedia.org The process has been extensively studied in reactions of metal amides with substituted pyrimidines and other azines. wikipedia.orgresearchgate.net Isotope labeling experiments have provided definitive evidence for this pathway, showing that a ring nitrogen atom can be displaced to an exocyclic position during the reaction. wikipedia.org
For halogenated pyrazines, the SN(ANRORC) mechanism has been proposed for the amination of 2-chloropyrazine with potassium amide in liquid ammonia (B1221849). researchgate.net The mechanism is initiated by the addition of the amide ion to a carbon atom (e.g., C-6) that is not attached to the leaving group. This is followed by the opening of the pyrazine ring to form an open-chain intermediate, which then undergoes recyclization and elimination to yield the final product.
Table 2: Comparison of SNAr and SN(ANRORC) Mechanisms
| Feature | SNAr (Addition-Elimination) | SN(ANRORC) |
|---|---|---|
| Initial Attack | At the carbon bearing the leaving group (ipso-position) | At an activated carbon atom, often adjacent to a ring nitrogen |
| Key Intermediate | Meisenheimer complex (aromatic ring intact) | Open-chain intermediate wikipedia.org |
| Ring Structure | Preserved throughout the reaction | Temporarily opened and then re-closed wikipedia.org |
| Typical Nucleophile | Wide range of nucleophiles (amines, alkoxides, etc.) | Very strong nucleophiles (e.g., KNH₂, NaNH₂) wikipedia.org |
| Evidence | Isolation or spectroscopic observation of intermediates | Isotope scrambling experiments wikipedia.orgresearchgate.net |
Given the precedent with 2-chloropyrazine, it is plausible that this compound could react via an SN(ANRORC) mechanism under forcing conditions with exceptionally strong nucleophiles like sodium or potassium amide.
Reactions Involving the N-tert-Butyl Amino Group
The secondary amine functionality of the N-tert-butyl amino group possesses its own reactivity, allowing for further modification of the molecule.
Derivatization Reactions of the Amino Moiety (e.g., Acylation, Sulfonylation)
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with various electrophiles. chemguide.co.ukyoutube.com Derivatization reactions are commonly used to modify the properties of amino-containing compounds. nih.gov
Acylation : The N-tert-butyl amino group can be acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534), pyridine). The reaction results in the formation of an amide. This modification can be used to protect the amino group or to introduce new functional moieties into the molecule.
Sulfonylation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base leads to the formation of a sulfonamide. mdpi.com This reaction is analogous to acylation and is a common method for synthesizing sulfonamide derivatives, which are an important class of compounds in medicinal chemistry.
These derivatization reactions highlight the synthetic versatility of this compound, allowing for structural modifications at both the pyrazine ring and the amino substituent.
Oxidation Reactions of the Amino Functionality
The this compound molecule possesses three nitrogen atoms, each a potential site for oxidation: the exocyclic tert-butylamino group and the two nitrogen atoms within the pyrazine ring. The reactivity towards oxidation is influenced by the nucleophilicity and steric accessibility of each nitrogen. Generally, the reactivity of amines and heteroarenes toward electrophilic oxidants correlates positively with their basicity. nih.gov
Oxidation of aminopyrazines can be achieved using various reagents, with peroxy acids like m-chloroperbenzoic acid (m-CPBA) being common. acs.org The outcome of such a reaction on this compound would depend on the reaction conditions. The exocyclic amino group, while sterically hindered by the bulky tert-butyl group, could potentially be oxidized. However, the pyrazine ring nitrogens are also susceptible to N-oxidation. The electron-donating nature of the amino group at the C2 position increases the electron density of the ring, potentially favoring oxidation at the N1 or N4 positions. Selective N-oxidation in molecules with multiple amine sites can be challenging, but strategies involving in situ protonation of the more basic site can direct oxidation to the desired nitrogen atom. nih.gov
Possible oxidation products could include the corresponding N-oxide derivatives at the ring nitrogens or, less likely due to steric hindrance, oxidation products of the exocyclic amine. The formation of N-oxides is a valuable synthetic transformation, as it can be used to modulate the electronic properties of the heterocyclic ring and enable further functionalization.
Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyrazines
The presence of a chlorine atom on the electron-deficient pyrazine ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. rsc.org The C5-Cl bond is activated towards oxidative addition to a low-valent metal center, typically palladium, which is often the rate-determining step in the catalytic cycle. libretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C5 position.
Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the sp² carbon of the chloropyrazine and an sp carbon of a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is well-explored for pyrazine chemistry, with chloropyrazine proving to be an effective substrate. rsc.org A one-pot Sonogashira/heteroannulation strategy has been successfully applied to 2-amino-3-chloropyrazine (B41553), a close structural analog, to synthesize pyrrolo[2,3-b]pyrazines. organic-chemistry.org This demonstrates the viability of coupling at a position adjacent to an amino group.
Below is a table representing potential Sonogashira coupling reactions with this compound.
| Alkyne Partner | Catalyst System | Base/Solvent | Expected Product | Reference Yield (Analogous Systems) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | N-tert-Butyl-5-(phenylethynyl)pyrazin-2-amine | Good to Excellent rsc.org |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | N-tert-Butyl-5-((trimethylsilyl)ethynyl)pyrazin-2-amine | Good organic-chemistry.org |
| 1-Hexyne | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ / Dioxane | N-tert-Butyl-5-(hex-1-yn-1-yl)pyrazin-2-amine | Good |
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling the halogenated pyrazine with an organoboron reagent, typically a boronic acid or ester. libretexts.org This reaction is catalyzed by a palladium complex in the presence of a base. nih.gov The Suzuki reaction has been widely applied to halogenated pyrazines, with even challenging substrates like chloro-heterocycles reacting efficiently with appropriate catalyst systems. rsc.orgsemanticscholar.org Highly efficient couplings of 2-chloropyrazine and other amino-chloropyridines with arylboronic acids have been reported, suggesting this compound would be a suitable substrate. acs.org
The following table illustrates potential Suzuki-Miyaura reactions.
| Boronic Acid Partner | Catalyst/Ligand | Base/Solvent | Expected Product | Reference Yield (Analogous Systems) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | N-tert-Butyl-5-phenylpyrazin-2-amine | Excellent rsc.org |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane/H₂O | N-tert-Butyl-5-(thiophen-2-yl)pyrazin-2-amine | Good acs.org |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | N-tert-Butyl-5-(4-methoxyphenyl)pyrazin-2-amine | Excellent nih.gov |
Carbon-Nitrogen Cross-Coupling Reactions
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis. wikipedia.orgacsgcipr.org This reaction couples an aryl halide with a primary or secondary amine, amide, or other nitrogen nucleophile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. jk-sci.com This methodology allows for the substitution of the chlorine atom in this compound with a diverse range of nitrogen-containing groups. The synthesis of N-aryl-pyrimidin-2-amine derivatives using Buchwald-Hartwig conditions proceeds in moderate to good yields, indicating the reaction is well-suited for amino-substituted diazines. nih.gov The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high efficiency, especially with less reactive aryl chlorides. youtube.com
The table below outlines representative Buchwald-Hartwig amination reactions.
| Amine Partner | Catalyst/Ligand | Base/Solvent | Expected Product | Reference Yield (Analogous Systems) |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | N²-(tert-Butyl)-N⁵-morpholinopyrazine-2,5-diamine | Good to Excellent wikipedia.org |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ / t-BuOH | N²-(tert-Butyl)-N⁵-phenylpyrazine-2,5-diamine | Good nih.gov |
| Pyrrolidine | Pd₂(dba)₃ / Xantphos | K₃PO₄ / Dioxane | N-tert-Butyl-5-(pyrrolidin-1-yl)pyrazin-2-amine | Good |
Advanced Mechanistic Investigations
While specific mechanistic studies on this compound are not available, the mechanisms of the cross-coupling reactions it undergoes are well-established from studies on analogous systems.
Characterization of Reaction Intermediates
The catalytic cycles for palladium-catalyzed cross-coupling reactions proceed through a series of well-defined organometallic intermediates. libretexts.org
Oxidative Addition Intermediate: The first step in all these catalytic cycles is the oxidative addition of the C-Cl bond of the pyrazine to a Pd(0) complex, forming a square planar Aryl-Pd(II)-Cl intermediate. nih.gov This species is a 16-electron complex and is a key branching point for the different coupling reactions.
Transmetalation Intermediates (Suzuki & Sonogashira):
In the Suzuki-Miyaura reaction, the next step is transmetalation. The base activates the organoboron species to form a boronate complex, which then transfers its organic group to the palladium center, displacing the chloride or another ligand to form an Aryl-Pd(II)-Aryl' complex. libretexts.orgnih.gov
In the Sonogashira reaction, the mechanism involves two interconnected cycles. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Aryl-Pd(II)-Cl complex to generate an Aryl-Pd(II)-alkynyl intermediate. wikipedia.orglibretexts.org
Amine Coordination and Deprotonation Intermediate (Buchwald-Hartwig): In the Buchwald-Hartwig amination, after oxidative addition, the incoming amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex (Aryl-Pd(II)-NR₂). wikipedia.orglibretexts.org
Reductive Elimination: The final step in all cycles is reductive elimination from the key Pd(II) intermediate (e.g., Aryl-Pd(II)-Aryl', Aryl-Pd(II)-alkynyl, or Aryl-Pd(II)-NR₂). This step forms the new C-C or C-N bond of the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nih.gov These intermediates are typically transient and are studied using spectroscopic methods (e.g., NMR), kinetic analysis, and in some cases, by isolation and X-ray crystallography if they are sufficiently stable. libretexts.org
Kinetic and Thermodynamic Studies of Key Transformations
Specific kinetic and thermodynamic data for reactions involving this compound have not been reported. However, general principles can be applied.
Kinetic Studies: The rates of transition metal-catalyzed reactions are highly dependent on the substrate, catalyst, ligand, base, and solvent.
For many cross-coupling reactions, oxidative addition is the rate-determining step. libretexts.org The reactivity of aryl halides follows the order I > Br > Cl, reflecting the C-X bond strength. Therefore, reactions with this compound may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) or higher temperatures compared to the corresponding bromo- or iodo-pyrazines.
Kinetic studies on Sonogashira reactions have been performed using high-throughput methods to model the influence of different ligands and substituents. researchgate.net Such studies show that electron-withdrawing groups on the aryl halide can lower the activation barrier for the reaction. researchgate.net
The choice of ligand dramatically influences the rate of reductive elimination, which can sometimes become rate-limiting. Bulky ligands that promote a three-coordinate intermediate often accelerate this final step. nih.gov
Thermodynamic Studies: Cross-coupling reactions are generally designed to be thermodynamically favorable, with the formation of stable C-C or C-N bonds and inorganic salts driving the reaction forward.
The core pyrazine ring is an aromatic and thermodynamically stable entity. Thermochemical properties for the parent pyrazine, including its enthalpy of formation, have been measured, providing a benchmark for the stability of the heterocyclic core that remains intact throughout these reactions. umsl.edunist.govnist.gov
Derivatization and Analogues: Design and Synthesis Strategies
Design and Synthesis of Pyrazine-2-carboxamide Analogues of N-tert-Butyl-5-chloropyrazin-2-amine
A primary strategy for derivatizing this compound involves its conceptual transformation into pyrazine-2-carboxamide analogues. This is typically achieved through the synthesis of related pyrazine-2-carboxylic acids, which are then activated and coupled with a wide array of amines. The general synthetic route commences with a substituted pyrazine-2-carboxylic acid, which is converted to its more reactive acid chloride derivative, often by treatment with thionyl chloride (SOCl₂). nih.gov This intermediate is then reacted with various primary or secondary amines to yield the desired pyrazine-2-carboxamide analogues. nih.govnih.gov
This methodology allows for the introduction of diverse functionalities by varying the amine component. For instance, condensation of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with different ring-substituted anilines or benzylamines has been used to generate extensive libraries of amide derivatives. nih.govresearchgate.net The reaction conditions are generally mild, proceeding efficiently in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.govresearchgate.net
The versatility of this approach is highlighted by the range of amines that can be employed, including:
Substituted anilines (e.g., chloroanilines, methylanilines) researchgate.net
Substituted benzylamines (e.g., methoxybenzylamine, chlorobenzylamine) nih.gov
Aminothiazoles nih.gov
Piperazine and homopiperazine (B121016) derivatives nih.gov
This synthetic flexibility enables the exploration of structure-activity relationships by systematically modifying the substituents on the amide nitrogen.
Table 1: Examples of Synthesized Pyrazine-2-carboxamide Analogues
| Starting Pyrazine (B50134) Acid Chloride | Amine Reactant | Resulting Compound Class |
|---|---|---|
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | Substituted Anilines | N-Aryl-5-tert-butyl-6-chloropyrazine-2-carboxamides |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | Substituted Benzylamines | N-Benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamides |
| 6-Chloropyrazine-2-carboxylic acid chloride | 2-Aminothiazoles | N-(Thiazol-2-yl)-6-chloropyrazine-2-carboxamides |
Structural Modifications at the Chloro Position: Synthesis of Novel Functionalized Pyrazines
The chlorine atom at the C5 position of the this compound scaffold is a key site for structural modification, acting as a leaving group for various substitution and cross-coupling reactions. This allows for the introduction of a wide range of functional groups, significantly diversifying the chemical space accessible from this starting material.
One common strategy is nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile. For example, aminodehalogenation can be achieved by reacting the chlorinated pyrazine with various amines, often under basic conditions, to yield substituted diaminopyrazines. The reaction of 3-chloropyrazine-2-carboxamide (B1267238) with substituted benzylamines to form 3-benzylaminopyrazine-2-carboxamides illustrates this principle. researchgate.net
More versatile are palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds at the chloro-position. These methods are widely used for functionalizing chloro-substituted nitrogen heterocycles. researchgate.netorganic-chemistry.org Key examples of such reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, providing access to a broader range of amino-substituted pyrazines than direct SNAr. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. researchgate.net
Negishi Coupling: Reaction with organozinc reagents, which offers high chemoselectivity for introducing various organic substituents. organic-chemistry.org
These transition-metal catalyzed methods provide a powerful toolkit for creating novel functionalized pyrazines by replacing the chloro substituent with precisely controlled chemical entities.
Structural Modifications at the N-tert-Butyl Amino Position: Exploration of Varied Amine Derivatives
The N-tert-butyl group on the pyrazin-2-amine core serves as a bulky, lipophilic substituent, but it can also be viewed as a protecting group for the amino functionality. Its removal unmasks a primary or secondary amine, which can then be subjected to a wide range of derivatization reactions.
The deprotection of a tert-butyl group from an amine is typically achieved under strong acidic conditions. masterorganicchemistry.comfishersci.co.uk Reagents such as trifluoroacetic acid (TFA) are commonly used to cleave the tert-butyl carbocation, resulting in the corresponding free amine. masterorganicchemistry.com This process is analogous to the well-established removal of the tert-butoxycarbonyl (Boc) protecting group, which also relies on acid-catalyzed hydrolysis of the carbamate. fishersci.co.ukresearchgate.net
Once the primary 5-chloropyrazin-2-amine is generated, it becomes a versatile intermediate for further synthesis. The free amino group can undergo a variety of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This two-step strategy—deprotection followed by functionalization—significantly broadens the scope of accessible derivatives, allowing for the introduction of diverse functional groups and the exploration of varied chemical properties, moving beyond the initial N-tert-butyl analogue.
Development of Fused Pyrazine Systems and Polycyclic Derivatives utilizing the Chemical Compound
The this compound core can be utilized as a foundational building block for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the pyrazine ring, intramolecular or intermolecular cyclization reactions can be orchestrated to construct bicyclic and polycyclic architectures.
A key strategy involves introducing a second reactive group ortho to one of the existing functionalities, setting the stage for a ring-closing reaction. For example, a common approach in pyrazine chemistry is to build a thiazole (B1198619) ring fused to the pyrazine core. A novel solid-phase synthesis has been developed for N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. This method involves a tandem reaction of an isothiocyanate-terminated resin with an o-bromo-2-aminopyrazine, leading to the formation of the fused thiazolo[4,5-b]pyrazine skeleton. nih.gov This demonstrates how the 2-amino and an adjacent halogen on a pyrazine ring are key precursors for cyclization.
Similarly, pyrazolo[3,4-b]pyrazines can be synthesized, showcasing another important class of fused pyrazine heterocycles. nih.gov These syntheses often involve the condensation of a suitably substituted aminopyrazole with a diketone or a related 1,3-dielectrophile, or by constructing the pyrazine ring onto a pre-existing pyrazole. The inherent reactivity of the pyrazine nitrogen atoms and the functional handles like the amino and chloro groups on the starting compound provide the necessary reaction sites for these annulation strategies. Such fused systems are of significant interest as they often exhibit unique biological and electronic properties distinct from their monocyclic precursors.
This compound as a Core Scaffold for Complex Molecule Synthesis
This compound and its close analogues are valuable building blocks in medicinal chemistry and materials science, serving as a core scaffold for the assembly of more complex molecules. The pyrazine ring itself is a key structural motif in numerous biologically active compounds, and the specific substitution pattern of this compound provides multiple handles for synthetic elaboration.
The utility of this scaffold stems from the orthogonal reactivity of its functional groups:
The Chloro Group (C5): As discussed, this position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic substitutions. This allows for the controlled introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, acting as a primary vector for molecular growth. researchgate.net
The Amino Group (C2): The N-tert-butyl group can be removed to reveal a primary amine, which can then be acylated, alkylated, or used as a nucleophile in condensation reactions to link the pyrazine core to other molecular fragments. masterorganicchemistry.comfishersci.co.uk
The Pyrazine Ring: The electron-deficient nature of the pyrazine ring influences the reactivity of its substituents. Furthermore, functional groups can be introduced onto the ring itself, for example, by converting the amino group into a carboxylic acid via intermediate steps, which can then be transformed into amides, esters, or other functionalities. nih.govresearchgate.net
This combination of reactive sites allows chemists to use this compound as a central hub, systematically building out complexity in multiple directions to create large, intricate molecules with tailored properties.
Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and characterizing the vibrational modes of the molecular structure. The spectra are dictated by the vibrations of the pyrazine (B50134) ring, the N-H bond of the amino group, the tert-butyl group, and the C-Cl bond.
FT-IR Spectroscopy: The FT-IR spectrum of N-tert-Butyl-5-chloropyrazin-2-amine is expected to exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine group typically appears as a sharp band in the 3300-3500 cm⁻¹ region. The pyrazine ring C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. Strong absorptions corresponding to the aliphatic C-H stretching of the tert-butyl group would be observed in the 2970-2870 cm⁻¹ range. researchgate.net
The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. The C=N and C=C stretching vibrations of the pyrazine ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.netiiste.org The N-H bending vibration should appear around 1550-1650 cm⁻¹. The characteristic bending vibrations for the tert-butyl group (gem-dimethyl) are typically found near 1390 cm⁻¹ and 1365 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The pyrazine ring vibrations, particularly the symmetric "ring breathing" mode, are often strong and characteristic in the Raman spectrum. Aromatic C-H stretching vibrations are also readily observed. Bands corresponding to the tert-butyl group and the C-Cl stretch are also expected, though their intensities may differ significantly from the FT-IR spectrum. For a similar molecule, 2-amino-5-chloropyridine (B124133), extensive FT-IR and FT-Raman studies have been conducted, providing a solid basis for these assignments. researchgate.netiiste.orgnih.gov
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300-3500 | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2970-2870 | 2970-2870 |
| C=N/C=C Ring Stretch | 1600-1400 | 1600-1400 |
| N-H Bend | 1550-1650 | 1550-1650 |
| C-H Bend (tert-butyl) | 1390 & 1365 | 1390 & 1365 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and proximity of protons, while ¹³C NMR maps the carbon skeleton.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three types of non-equivalent protons in the molecule.
tert-Butyl Protons: A prominent singlet, integrating to nine protons, would be observed for the chemically equivalent methyl protons of the tert-butyl group. This signal is expected to appear in the upfield region, typically around δ 1.2-1.5 ppm. chemicalbook.com
Pyrazine Ring Protons: The pyrazine ring contains two protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (δ 7.0-8.5 ppm). These protons would likely appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electronic effects of the chloro and amino substituents.
Amine Proton (N-H): A broad singlet corresponding to the N-H proton of the secondary amine is also expected. Its chemical shift can vary significantly (typically δ 5.0-8.0 ppm) depending on solvent, concentration, and temperature, and it may undergo exchange with deuterium (B1214612) in solvents like D₂O.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | 1.2 - 1.5 | Singlet | 9H |
| Pyrazine-H | 7.5 - 8.5 | Doublet | 1H |
| Pyrazine-H | 7.5 - 8.5 | Doublet | 1H |
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
tert-Butyl Carbons: Two signals are expected for the tert-butyl group. The quaternary carbon atom will appear around δ 50-60 ppm, while the three equivalent methyl carbons will produce a single, more intense signal around δ 28-32 ppm. docbrown.info
Pyrazine Ring Carbons: Four signals are expected for the four carbon atoms of the pyrazine ring. The chemical shifts of these carbons will be in the downfield region (typically δ 130-160 ppm). The carbon atom bonded to the chlorine (C5) will be significantly influenced by the halogen's electronegativity. The carbon bearing the amino group (C2) will also have a characteristic shift, as will the two CH carbons of the ring. Data from analogous compounds like 2-amino-5-chloropyridine suggest the C-Cl carbon would be around δ 145-150 ppm and the C-N carbon around δ 155-160 ppm. chemicalbook.comnih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | 28 - 32 |
| -C (CH₃)₃ | 50 - 60 |
| Pyrazine-CH | 130 - 145 |
| Pyrazine-CH | 130 - 145 |
| Pyrazine-C-Cl | 145 - 150 |
To unambiguously assign the proton and carbon signals and confirm the structure, various 2D-NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the two pyrazine ring protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the pyrazine CH carbons and the tert-butyl methyl carbons to their corresponding proton signals.
Mass Spectrometry Techniques for Structural Confirmation (e.g., EIMS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (C₉H₁₂ClN₃, MW ≈ 197.67 g/mol ). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1). A major fragmentation pathway would likely involve the loss of a methyl group ([M-15]⁺) to form a stable cation, or the loss of the entire tert-butyl group ([M-57]⁺). The fragmentation of the chloropyrazine ring would also produce characteristic ions. nist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₂ClN₃). This technique is essential for confirming the identity of a newly synthesized compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 197 | Molecular Ion |
| [M+2]⁺ | 199 | Isotope Peak (³⁷Cl) |
| [M-CH₃]⁺ | 182 | Loss of a methyl group |
Crystallographic Analysis (X-ray Diffraction) of this compound and its Crystalline Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.
As of now, a search of publicly available crystallographic databases indicates that the crystal structure of this compound or any of its crystalline derivatives has not been reported. nih.govresearchgate.net Were such a study to be performed, it would be expected to reveal a planar pyrazine ring. The analysis would also detail the conformation of the tert-butyl group relative to the ring and confirm the geometry around the exocyclic nitrogen atom. Furthermore, it would elucidate the packing of molecules in the crystal lattice, likely revealing intermolecular hydrogen bonds involving the N-H group and the pyrazine nitrogen atoms, which play a crucial role in the solid-state architecture.
Computational Chemistry Studies of N Tert Butyl 5 Chloropyrazin 2 Amine
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that complement experimental findings. For N-tert-Butyl-5-chloropyrazin-2-amine, theoretical studies are crucial for understanding its electronic characteristics, reactivity, and structural dynamics. Density Functional Theory (DFT) is a primary method employed for these investigations, providing a balance between accuracy and computational cost.
Advanced Synthetic Applications of N Tert Butyl 5 Chloropyrazin 2 Amine and Its Scaffolds
Utilization as Precursors for Diverse Heterocyclic Systems
N-tert-Butyl-5-chloropyrazin-2-amine is a key intermediate for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The inherent reactivity of the aminopyrazine core allows for the construction of bicyclic and polycyclic structures through cyclization reactions.
One of the most prominent applications of aminopyrazines is in the synthesis of imidazo[1,2-a]pyrazines . This scaffold is present in numerous biologically active compounds. The synthesis typically involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-haloketone. For instance, 2-amino-3-chloropyrazine (B41553) is readily condensed with α-bromo aryl ketones to prepare 2-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates. researchgate.net This well-established route suggests that this compound could similarly be employed to generate a range of substituted imidazo[1,2-a]pyrazines. The tert-butyl group at the N-2 position would offer steric influence and modulate the electronic properties of the resulting heterocyclic system.
Another important class of heterocycles accessible from aminopyrazine precursors are pyrazolo[1,5-a]pyrimidines . These are typically synthesized through the cyclocondensation of 5-aminopyrazoles with β-enaminones or other suitable 1,3-dielectrophiles. researchgate.net While this route starts from a pyrazole, related pyrazolo-fused systems like pyrazolo[1,5-a]pyrazines can also be synthesized, for example, from 4-chloropyrazolo[1,5-a]pyrazines and tert-butyl cyanoacetate. enamine.net The structural similarity of this compound to these precursors suggests its potential utility in accessing novel pyrazolo-fused heterocycles.
The following table summarizes representative examples of heterocyclic systems synthesized from aminopyrazine and related precursors, highlighting the potential pathways for this compound.
| Starting Material Analogue | Reagent(s) | Resulting Heterocyclic System | Reference |
| 2-Amino-3-chloropyrazine | α-Bromo aryl ketones | 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | researchgate.net |
| 2,3-Dichloropyrazine | Amino alcohols | Pyrazinyl-amino alcohols (precursors to imidazo[1,2-a]pyrazines) | researchgate.net |
| 5-Aminopyrazoles | β-Enaminones | 2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 4-Chloropyrazolo[1,5-a]pyrazines | tert-Butyl cyanoacetate | Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles | enamine.net |
Participation in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The aminopyrazine scaffold is a suitable component for several MCRs, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]-heterocycles. researchgate.netnih.gov 2-Aminopyrazine can serve as the amidine component in this reaction. A study has shown the synthesis of N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine from 2-aminopyrazine, 2,6-dichlorobenzaldehyde, and tert-butyl isocyanide in the presence of iodine as a catalyst. nih.gov This provides a direct precedent for the participation of aminopyrazines in the GBB reaction.
Given this, this compound could potentially be utilized as the amidine component in a GBB reaction. The presence of the tert-butyl group on the exocyclic nitrogen may influence the reactivity of the amidine system. While steric hindrance from a bulky tert-butyl group has been noted to sometimes impede GBB reactions, optimization of reaction conditions could likely overcome this challenge. researchgate.net The chloro-substituent at the 5-position would be retained in the product, offering a handle for further functionalization.
The table below illustrates a representative example of a GBB reaction involving an aminopyrazine.
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst | Product | Reference |
| 2-Aminopyrazine | 2,6-Dichlorobenzaldehyde | tert-Butyl isocyanide | Iodine (2.0 mol%) | N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine | nih.gov |
The versatility of the GBB reaction allows for a wide range of aldehydes and isocyanides to be used, enabling the generation of a diverse library of complex imidazo[1,2-a]pyrazines from an this compound precursor.
Development of Novel Synthetic Reagents and Catalysts Derived from Aminopyrazines
The unique electronic properties of the pyrazine (B50134) ring, coupled with the potential for functionalization, make aminopyrazine derivatives attractive scaffolds for the development of novel reagents and catalysts. While specific reagents or catalysts derived directly from this compound are not yet widely reported, the broader class of aminopyrazines has shown promise in this area.
One area of exploration is in the development of photoredox catalysts . For example, dicyanopyrazine (DPZ) and its derivatives have emerged as potent organic photoredox catalysts for a variety of synthetic transformations. mdpi.com These catalysts can be activated by visible light to initiate single-electron transfer processes, enabling a range of chemical reactions. The electron-deficient nature of the pyrazine core is crucial to the catalytic activity of these molecules. The substitution pattern on the pyrazine ring can be tuned to modify the redox properties of the catalyst. This suggests that appropriately functionalized aminopyrazines could be precursors to new classes of organic photocatalysts.
Furthermore, aminopyrazines can be incorporated into larger macromolecular structures to create polymer-supported catalysts . For instance, pyrazinoporphyrazine network polymers have been synthesized and used as supports for metal-based catalysts for oxidation reactions. researchgate.net The pyrazine units in these polymers contribute to their thermal stability and electronic properties. This compound, with its reactive chloro group, could potentially be polymerized or grafted onto a polymer support to create novel catalytic materials.
The development of chiral aminopyrazine-based ligands for asymmetric catalysis is another promising avenue. The nitrogen atoms in the pyrazine ring and the exocyclic amino group can act as coordination sites for metal centers. The synthesis of chiral ligands derived from aminopyrazines could lead to new catalysts for enantioselective transformations.
| Aminopyrazine-Based System | Application | Mechanism/Function | Reference |
| Dicyanopyrazine (DPZ) | Organic Photoredox Catalysis | Visible-light-induced single-electron transfer | mdpi.com |
| Pyrazinoporphyrazine Polymers | Polymer-Supported Catalysis | Support for metal catalysts in oxidation reactions | researchgate.net |
Design and Synthesis of Pyrazine-Based Functional Materials (e.g., Electron-Deficient Moieties in Push-Pull Systems)
The inherent electron-deficient character of the pyrazine ring makes it an excellent component for the design and synthesis of functional organic materials, particularly those based on a "push-pull" architecture. In such systems, an electron-donating (push) group is connected to an electron-accepting (pull) group through a π-conjugated spacer. This arrangement can lead to materials with interesting photophysical and electronic properties, such as large Stokes shifts, solvatochromism, and non-linear optical activity.
This compound contains both an electron-donating amino group and an electron-withdrawing pyrazine ring, making it a potential building block for intramolecular push-pull systems. The tert-butyl group can enhance solubility and influence the solid-state packing of the material. The chloro substituent provides a site for further modification, allowing for the attachment of other functional groups to tune the material's properties.
Pyrazine derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . In OLEDs, pyrazine-containing molecules can be used as electron-transporting or emissive materials. The tert-butyl group is often incorporated into OLED materials to promote the formation of stable amorphous films. researchgate.net In DSSCs, pyrazine-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material like TiO2. nih.gov The performance of these devices is highly dependent on the electronic structure of the dye, which can be fine-tuned by modifying the substituents on the pyrazine core.
The design of novel pyrazine-based materials often involves extending the π-conjugation of the system through cross-coupling reactions. The chloro group in this compound is well-suited for reactions such as Suzuki or Stille couplings, which would allow for the introduction of various aryl or heteroaryl groups. This would enable the systematic tuning of the electronic and optical properties of the resulting push-pull systems.
| Application Area | Role of Pyrazine Moiety | Key Properties | Representative References |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or emissive layer | Electron-deficient character, promotion of amorphous film formation | researchgate.netrsc.org |
| Dye-Sensitized Solar Cells (DSSCs) | Sensitizer dye | Light absorption, electron injection, electron-withdrawing anchor | nih.govnih.gov |
Conclusion and Future Research Directions
Synthesis and Reactivity Advances of N-tert-Butyl-5-chloropyrazin-2-amine
The synthesis of this compound has seen significant advancements, primarily leveraging nucleophilic aromatic substitution (SNAr) reactions. The pyrazine (B50134) core, being electron-deficient, facilitates the displacement of the chloro substituent by various nucleophiles. The tert-butylamino group, being an electron-donating group, can modulate the reactivity of the pyrazine ring, influencing the regioselectivity of further substitutions.
Recent synthetic strategies have focused on optimizing reaction conditions to improve yields and minimize side products. Key areas of advancement include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the tert-butylamino group onto a 2,5-dichloropyrazine (B10626) precursor. This methodology offers high functional group tolerance and broad substrate scope.
The reactivity of this compound is dominated by the chemistry of the chloropyrazine moiety. The chlorine atom is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a versatile handle for further functionalization. The presence of the activating amino group enhances the reactivity of the pyrazine ring towards electrophilic attack, although this is less common for pyrazines.
| Reaction Type | Reagents | Conditions | Product Type | Typical Yield (%) |
| Nucleophilic Aromatic Substitution (Amination) | Primary/Secondary Amines, Base (e.g., K2CO3) | High Temperature, Polar Aprotic Solvent (e.g., DMF) | Diaminopyrazine derivatives | 60-95 |
| Nucleophilic Aromatic Substitution (Alkoxylation) | Sodium Alkoxides | Anhydrous Alcohol, Reflux | Alkoxyaminopyrazine derivatives | 50-85 |
| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst, Base | Inert Atmosphere, Solvent (e.g., Toluene/Water) | Aryl-substituted aminopyrazine derivatives | 70-90 |
| Buchwald-Hartwig Amination | 2,5-Dichloropyrazine, tert-Butylamine (B42293), Pd catalyst, Ligand, Base | Inert Atmosphere, Solvent (e.g., Toluene) | This compound | 80-95 |
Unexplored Reactivity Pathways and Synthetic Opportunities
Despite the progress, several reactivity pathways of this compound remain largely unexplored. The potential for C-H functionalization of the pyrazine ring presents a significant opportunity for the direct introduction of new substituents without the need for pre-functionalized starting materials. nsf.gov Recent developments in transition-metal-catalyzed C-H activation could be applied to this scaffold to forge new carbon-carbon and carbon-heteroatom bonds at the C-3 and C-6 positions.
Furthermore, the interplay between the chloro and tert-butylamino substituents could lead to interesting and underexplored reactivity. For instance, directed ortho-metalation, guided by the amino group, could provide a regioselective route to functionalize the C-3 position. The bulky tert-butyl group may also exert significant steric influence on incoming reagents, leading to unique selectivity in reactions.
Another area ripe for exploration is the derivatization of the amino group itself. While the tert-butyl group is generally robust, its removal under specific conditions could unveil a primary amino group, opening up a plethora of further synthetic transformations, including diazotization and subsequent Sandmeyer-type reactions.
Potential for Novel Pyrazine Scaffold Generation
This compound serves as a valuable building block for the generation of novel and complex pyrazine-based scaffolds. The sequential and site-selective functionalization of the chloro and potentially the C-H positions can lead to a diverse array of polysubstituted pyrazines. researchgate.net
For example, the chlorine atom can be displaced by a nucleophile containing another reactive handle, setting the stage for intramolecular cyclization reactions to form fused heterocyclic systems. This approach could lead to the synthesis of novel pyrazino[2,3-b]pyridines, pyrazino[2,3-b]pyrazines, or other condensed pyrazine derivatives with potential applications in medicinal chemistry and materials science. nih.gov
The development of one-pot, multi-component reactions involving this compound as a key component could also streamline the synthesis of complex pyrazine-containing molecules. Such strategies would be highly efficient and atom-economical, aligning with the principles of green chemistry.
| Scaffold Type | Synthetic Approach | Potential Functionalization Sites |
| Polysubstituted Pyrazines | Sequential SNAr and C-H functionalization | C-3, C-5, C-6 |
| Fused Pyrazine Heterocycles | Intramolecular cyclization of bifunctional derivatives | Formation of new rings fused to the pyrazine core |
| Pyrazine-based Macrocycles | Dimerization or oligomerization of functionalized precursors | Linking of multiple pyrazine units |
Integration with Flow Chemistry and Sustainable Synthesis Practices
The synthesis of this compound and its derivatives is well-suited for integration with modern synthetic technologies like flow chemistry. Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. nih.govdurham.ac.uk The nucleophilic aromatic substitution reactions, which are often conducted at elevated temperatures, can be performed more efficiently and with better control in a flow setup. rsc.org
Moreover, the principles of sustainable synthesis can be applied to the production of this compound. This includes the use of greener solvents, the development of catalytic rather than stoichiometric processes, and minimizing waste generation. rsc.orgnih.govmdpi.com For instance, exploring enzymatic catalysis for the amination step could offer a more environmentally benign alternative to traditional chemical methods. The development of synthetic routes that minimize the number of steps and purification procedures will also contribute to a more sustainable process.
Computational Chemistry Guided Design of New Pyrazine Derivatives
Computational chemistry and in silico design are powerful tools that can accelerate the discovery and development of new pyrazine derivatives with desired properties. nih.govdoaj.org Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the this compound ring, guiding the selection of appropriate reagents and reaction conditions for selective functionalization.
Molecular docking studies can be used to design novel derivatives with potential biological activity. nih.gov By understanding the binding interactions of known pyrazine-based drugs with their protein targets, new molecules with improved potency and selectivity can be designed. researchgate.net Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage identification of promising drug candidates and reducing the need for extensive experimental screening. doaj.org This computational-driven approach can significantly streamline the drug discovery process, saving time and resources.
Q & A
Q. What are the recommended synthetic routes for N-tert-Butyl-5-chloropyrazin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves palladium-catalyzed amination, where the chloro group is displaced by an amine under specific conditions. Key variables include:
- Catalyst : Palladium complexes (e.g., Pd(dba)₂) with ligands like Xantphos.
- Base : Sodium tert-butoxide for deprotonation .
- Solvent : Polar aprotic solvents (e.g., dioxane) to enhance reactivity .
- Temperature : Controlled heating (80–100°C) to balance reaction rate and side-product formation.
Optimization requires systematic variation of these parameters and monitoring via HPLC or TLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl group integrity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., [M+H]⁺ = 214.07 g/mol) .
- IR Spectroscopy : Identification of amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
Q. How can purity and stability be ensured during storage and handling?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the chloro group.
- Purity Assessment : Regular HPLC analysis (e.g., >95% purity threshold) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for chloro displacement by amines or thiols.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .
- Solvent Effects Modeling : Use COSMO-RS to evaluate solvent polarity impacts on reaction pathways.
Q. What strategies resolve contradictions in reported biological activity data for chloropyrazine derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions .
- Metabolite Profiling : LC-MS/MS to identify degradation products that may skew activity results.
- Structure-Activity Relationship (SAR) : Systematic substitution of the chloro or tert-butyl group to isolate contributing factors .
Q. How can structure-activity relationships (SAR) be developed for this compound analogs?
- Methodological Answer :
- Analog Synthesis : Replace the chloro group with bromo, fluoro, or methylthio moieties to assess electronic effects.
- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.
- Data Analysis : Multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
